

# Comparison of computational and experimental data for Glutaronitrile

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## Compound of Interest

Compound Name: **Glutaronitrile**

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## A Comprehensive Guide to the Computational and Experimental Data of **Glutaronitrile**

For researchers, scientists, and professionals in drug development, a thorough understanding of a molecule's physicochemical properties is paramount. **Glutaronitrile** ( $\text{NC}-(\text{CH}_2)_3-\text{CN}$ ), a simple dinitrile, serves as an excellent case study for comparing computational and experimental data, a practice that is fundamental to modern chemical research. This guide provides a detailed comparison of its conformational, spectroscopic, and thermodynamic properties, highlighting the synergy between theoretical predictions and empirical measurements.

## Conformational Analysis

**Glutaronitrile**'s flexible five-carbon backbone allows it to exist in several rotational isomers (conformers). Both experimental and computational methods have been employed to determine the most stable arrangements of the molecule.

**Computational Approach:** Ab initio calculations, particularly at the Coupled Cluster Singles and Doubles (CCSD) level with a correlation-consistent basis set like cc-pVTZ, have been used to predict the geometries and relative energies of **glutaronitrile**'s conformers.<sup>[1]</sup> These calculations identify four primary conformers: gg, gt, tt, and gg'. The gg conformer is predicted to be the most stable.

**Experimental Approach:** Gas-phase studies using rotational spectroscopy have confirmed that the gg conformer is indeed the most abundant, corroborating the computational findings.<sup>[1]</sup> In

the liquid and crystalline solid states, infrared spectroscopy reveals a more complex picture, with evidence for the existence of multiple conformers, including the trans-gauche (TG) and gauche-gauche (GG) forms.[\[2\]](#)

Table 1: Comparison of Calculated Relative Energies for **Glutaronitrile** Conformers

Conformer	Calculated Relative Energy (kcal/mol) at CCSD/cc-pVTZ Level <a href="#">[1]</a>
gg	0.00
gt	0.75
tt	1.63
gg'	3.82

## Spectroscopic Properties

Spectroscopy provides a detailed fingerprint of a molecule's structure and dynamics. The comparison of simulated and measured spectra is a powerful tool for structural elucidation.

## Rotational Spectroscopy

Rotational spectroscopy in the microwave region provides highly precise information about the molecular geometry in the gas phase.

Table 2: Comparison of Experimental and Calculated Rotational and Centrifugal Distortion Constants for the gg-Conformer of **Glutaronitrile**

Parameter	Experimental Value <a href="#">[1]</a>	Ab Initio Calculated Value <a href="#">[1]</a>
Rotational Constant A (MHz)	4511.9328	4483.3
Rotational Constant B (MHz)	1269.4674	1276.0
Rotational Constant C (MHz)	1073.4901	1078.6
Quartic Centrifugal Distortion D <sub>j</sub> (kHz)	0.1068	0.108

The excellent agreement, with deviations often less than 0.7%, between the experimental and calculated rotational constants provides strong validation for the accuracy of the computed geometry.[\[1\]](#)

## Vibrational Spectroscopy (Infrared & Raman)

Vibrational spectroscopy probes the various stretching and bending modes of a molecule's bonds.

Table 3: Comparison of Selected Experimental and Assigned Infrared (IR) Frequencies for **Glutaronitrile** Conformers (cm<sup>-1</sup>)

Experimental IR Frequency (Liquid) (cm <sup>-1</sup> ) <a href="#">[2]</a>	Assignment <a href="#">[2]</a>
1431	CH <sub>2</sub> scissoring
1289	CH <sub>2</sub> twisting (TG)
1238	CH <sub>2</sub> twisting (GG)
930	C-C stretching (TG)
830	CH <sub>2</sub> rocking (GG)
737	CH <sub>2</sub> rocking (TT)

Note: The liquid-state spectrum is a composite of multiple conformers. The assignments link specific bands to the vibrations of the most likely contributing isomers (TT, TG, GG).

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of chemical analysis, providing detailed information about the chemical environment of individual atoms.

Table 4: Experimental  $^{13}\text{C}$  and  $^1\text{H}$  NMR Chemical Shifts for **Glutaronitrile**

Atom	Experimental Chemical Shift ( $\delta$ , ppm)
$\text{C}\equiv\text{N}$	~118
$\alpha\text{-CH}_2$	~16
$\beta\text{-CH}_2$	~24
$\alpha\text{-H}$	~2.5
$\beta\text{-H}$	~2.1

Note: Values are approximate and sourced from typical spectral database values for glutaronitrile in  $\text{CDCl}_3$ . The carbon attached to the nitrile group is denoted as  $\alpha\text{-CH}_2$ .

## Thermodynamic Properties

Thermodynamic data are crucial for understanding the stability and reactivity of compounds. Calorimetry provides direct experimental measurement, while statistical mechanics combined with computational chemistry offers a powerful predictive tool.

Table 5: Comparison of Experimental and Calculated Thermodynamic Properties of **Glutaronitrile** at 298.15 K

Property	Experimental Value	Computational Approach
Heat Capacity (Cp)	186.26 J K <sup>-1</sup> mol <sup>-1</sup>	Calculated from vibrational frequencies obtained via quantum chemical methods (e.g., DFT).
Standard Molar Entropy (S°)	239.45 J K <sup>-1</sup> mol <sup>-1</sup>	Calculated from rotational constants and vibrational frequencies using statistical mechanics.
Standard Enthalpy of Formation (ΔHf°)	Not readily available in reviewed literature.	Can be estimated using high-level ab initio methods like G3 or G4 theory, or through isodesmic reactions.
Enthalpy of Vaporization (ΔvapH)	60.1 kJ/mol (at 379 K)[3]	Can be challenging to compute directly but can be estimated from intermolecular interaction energies derived from quantum mechanics or molecular dynamics simulations.

## Methodologies

### Experimental Protocols

- Rotational Spectroscopy: The rotational spectrum of **glutaronitrile** was measured using a Balle-Flygare narrow-band-type Fourier Transform Microwave (FTMW) spectrometer for high-resolution measurements and a broadband millimetre-wave spectrometer for a wider frequency range. A heated sample was used to generate sufficient vapor pressure, which was then expanded into the spectrometer chamber.[1]
- Infrared Spectroscopy: The liquid-state spectrum was recorded at room temperature. Solid-state spectra were obtained using a low-temperature transmission cell, allowing for the study of both metastable and stable crystalline forms by cooling and controlled warming.[2]

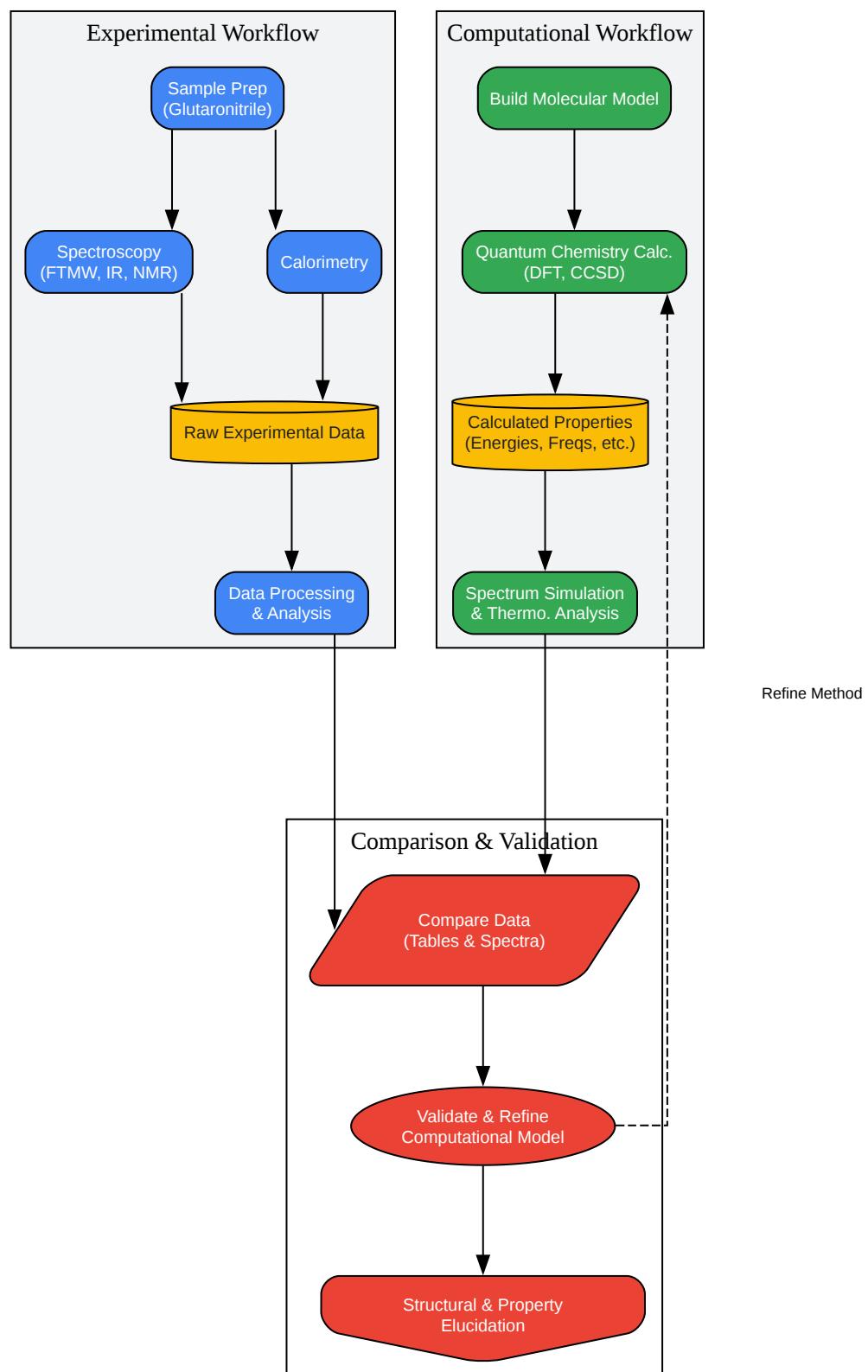
- Calorimetry: The heat capacity of **glutaronitrile** was determined by adiabatic shield calorimetry. Measurements were taken from 5 to 350 K to derive the key thermodynamic functions.

## Computational Methods

- Geometry Optimization and Conformational Analysis: The geometries of the conformers were fully optimized using high-level ab initio methods such as Møller–Plesset perturbation theory (MP2) and Coupled Cluster (CCSD) with correlation-consistent basis sets (e.g., cc-pVTZ).[1]
- Vibrational Frequency Calculation: Harmonic vibrational frequencies are typically calculated using Density Functional Theory (DFT), often with the B3LYP functional and basis sets like 6-311+G(d,p).[4] The calculated frequencies are often scaled by a factor (e.g., ~0.968 for B3LYP/6-311+G(d,p)) to better match experimental fundamental frequencies.[4][5]
- NMR Chemical Shift Calculation: Theoretical NMR chemical shifts are commonly predicted using the Gauge-Including Atomic Orbital (GIAO) method coupled with DFT (e.g., B3LYP functional).[6][7][8] Calculated shielding constants are then converted to chemical shifts relative to a reference compound like tetramethylsilane (TMS).

## Comparative Workflow Visualization

The process of comparing experimental and computational data follows a logical workflow, which can be visualized to clarify the relationships between different stages of research.

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Caption: Workflow for comparing computational and experimental data of **glutaronitrile**.

This guide demonstrates the powerful interplay between computational chemistry and experimental measurement. While experiments provide ground-truth data, computational models offer a detailed, atomistic interpretation and predictive capabilities. For **glutaronitrile**, this dual approach provides a comprehensive understanding of its conformational preferences, spectroscopic signatures, and thermodynamic stability, a foundational requirement for its application in further research and development.

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